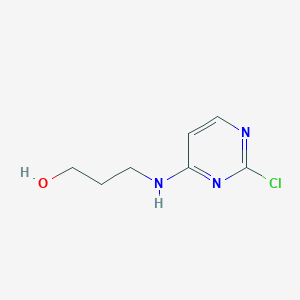

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol

描述

属性

IUPAC Name |

3-[(2-chloropyrimidin-4-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c8-7-10-4-2-6(11-7)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJXZBFICQTCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1NCCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol typically involves the reaction of 2-chloropyrimidine with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to remove impurities and achieve the desired specifications .

化学反应分析

Types of Reactions

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

科学研究应用

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets enhances its binding affinity and specificity .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

3-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-propan-1-ol (CAS 16145-15-6)

- Molecular Formula : C₇H₉ClFN₃O

- Molecular Weight : 205.62 g/mol

- This substitution may improve metabolic stability and target binding affinity in drug design .

3-Amino-2-(pyrimidin-4-yl)propan-1-ol (CAS 1284185-20-1)

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : 153.18 g/mol

- The amino group at position 2 introduces additional hydrogen-bonding sites, which could modulate interactions with biological targets .

Structural Complexity and Extended Conjugates

3-({4-[2-(3-Chloroanilino)pyrimidin-4-yl]pyridin-2-yl}amino)propan-1-ol

- Molecular Formula : C₁₈H₁₈ClN₅O

- Molecular Weight : 355.82 g/mol

- The extended conjugation enhances binding to hydrophobic pockets in proteins, as evidenced in kinase inhibition studies .

3-(4-((2-Chloropyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Key Differences: The addition of an isoindolinone and piperidine-dione moiety introduces rigidity and polarity. Such modifications are common in proteolysis-targeting chimeras (PROTACs) to improve target degradation efficiency .

Functional Group Modifications

3-(1H-Imidazol-5-yl)propan-1-ol

- Molecular Formula : C₆H₁₀N₂O

- Molecular Weight : 126.16 g/mol

- Key Differences: Replacement of the pyrimidine ring with an imidazole group alters aromatic interactions and pKa. Imidazole-containing analogs are often explored for metal coordination in catalytic or diagnostic applications .

Data Tables

Table 1: Molecular Properties of Key Analogs

Key Research Findings

- Electronic Effects : Chlorine at C2 increases electrophilicity, facilitating nucleophilic attacks in coupling reactions . Fluorine at C5 enhances metabolic stability by reducing cytochrome P450 interactions .

- Steric Considerations: Bulky substituents (e.g., 3-chloroanilino) improve selectivity for kinase ATP-binding pockets but may reduce solubility .

- Biological Activity: The propanolamine side chain in this compound is critical for hydrogen bonding with kinase hinge regions, a feature shared with FDA-approved inhibitors like crizotinib .

生物活性

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Characteristics:

- Molecular Weight: 175.63 g/mol

- Log P (Partition Coefficient): Indicates lipophilicity, which affects bioavailability.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it has been noted to interact with specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition of kinases and modulation of receptor activities.

Anticancer Activity

Research has indicated that derivatives of chloropyrimidine compounds exhibit significant anticancer properties. In particular:

- Inhibition of EGFR Mutants: Studies have shown that compounds similar to this compound can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer treatment. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(Chloro-pyrimidinyl) derivatives | EGFR inhibition | 0.14 | |

| 3-(Chloro-pyrimidinyl) analogs | Antiproliferative | Varies |

Enzyme Inhibition

The biological activity also extends to enzyme inhibition:

- Inhibition of Kinases: Some studies have reported that chloropyrimidine derivatives can act as potent inhibitors of various kinases, which play a role in signal transduction pathways involved in cell growth and survival .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

- Case Study on Non-Small Cell Lung Cancer:

- Case Study on Kinase Inhibition:

常见问题

Q. What are the established synthetic routes for 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 2,4-dichloropyrimidine and a propanolamine derivative. A representative procedure involves reacting tert-butyl 3-amino-1H-pyrazole-5-carboxylate with 2,4-dichloropyrimidine at 60°C for 48 hours, yielding the product in 35% yield after purification . Key optimization parameters include:

- Temperature : Elevated temperatures (50–60°C) enhance reaction rates but may require trade-offs in selectivity.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalysis : Base catalysts (e.g., triethylamine) can neutralize HCl byproducts, shifting equilibrium toward product formation.

Q. How is the structural characterization of this compound performed?

Methodological Answer: A multi-technique approach is essential:

- X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry. SHELX software (e.g., SHELXL) is widely used for refinement .

- Spectroscopy :

- NMR : H and C NMR identify proton environments and carbon frameworks. The chloropyrimidine moiety shows distinct downfield shifts (e.g., δ 8.5–9.0 ppm for pyrimidine protons).

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 228.0564 for CHClNO).

- HPLC : Assesses purity (>95% by area normalization).

Advanced Research Questions

Q. What are the challenges in achieving high enantiomeric purity for derivatives of this compound?

Methodological Answer: Chiral resolution or asymmetric synthesis is critical for bioactive derivatives. Strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Catalytic Asymmetric Amination : Transition-metal catalysts (e.g., Cu(I) with BTTAA ligands) can induce stereoselectivity during bond formation .

- Crystallization-Induced Dynamic Resolution : Racemic mixtures are equilibrated in solution, favoring crystallization of one enantiomer.

Q. How can contradictory biological activity data for this compound be resolved across studies?

Methodological Answer: Discrepancies often arise from variations in assay design or impurity profiles. Mitigation steps:

- Standardized Bioassays : Use validated cell lines (e.g., HEK293 for kinase inhibition studies) and control compounds.

- Impurity Profiling : Quantify byproducts (e.g., unreacted 2,4-dichloropyrimidine) via LC-MS and assess their bioactivity contributions .

- Dose-Response Curves : Establish EC/IC values across multiple replicates to confirm potency trends.

Q. What computational methods predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase). The chloropyrimidine group often forms halogen bonds with backbone carbonyls.

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Relate substituent effects (e.g., Cl position) to inhibitory activity using descriptors like logP and polar surface area .

Q. How can this compound be functionalized for bioconjugation in drug delivery systems?

Methodological Answer: The hydroxyl and amino groups serve as handles for derivatization:

- PEGylation : React with activated PEG esters (e.g., NHS-PEG) to enhance solubility and pharmacokinetics.

- Click Chemistry : Install azide/alkyne tags for copper-catalyzed cycloaddition with targeting moieties (e.g., antibodies) .

- Prodrug Design : Esterify the hydroxyl group to improve membrane permeability, with enzymatic cleavage in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。